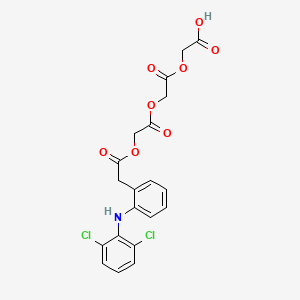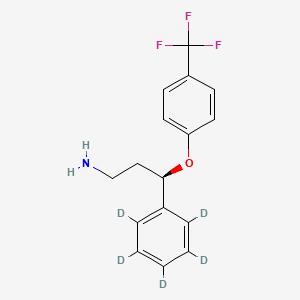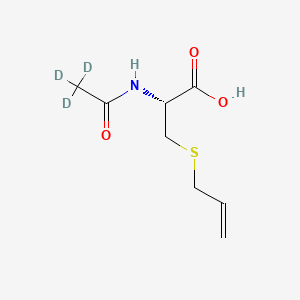
Diacetic Aceclofenac
Overview
Description
Diacetic Aceclofenac is a derivative of Aceclofenac, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its anti-inflammatory and analgesic propertiesIt is characterized by its molecular formula C20H17Cl2NO8 and a molecular weight of 470.26 g/mol
Mechanism of Action
Target of Action
Diacetic Aceclofenac, also known as Aceclofenac, primarily targets the cyclo-oxygenase enzyme (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are inflammatory mediators that cause pain, swelling, inflammation, and fever .
Mode of Action
Aceclofenac potently inhibits the COX enzyme, thereby downregulating the production of various inflammatory mediators . It particularly inhibits COX-2 , leading to a decrease in the production of prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) from the arachidonic acid (AA) pathway .
Biochemical Pathways
The primary biochemical pathway affected by Aceclofenac is the arachidonic acid (AA) pathway . By inhibiting COX-2, Aceclofenac downregulates the production of various inflammatory mediators, including PGE2, IL-1β, and TNF . This leads to a decrease in inflammation and pain.
Pharmacokinetics
Aceclofenac belongs to BCS Class II, indicating that it has poor aqueous solubility but high permeability . This allows it to penetrate into synovial joints, where it can exert its anti-inflammatory and analgesic effects . Its poor solubility can limit its bioavailability when given orally .
Result of Action
The inhibition of COX-2 and the subsequent downregulation of inflammatory mediators result in marked anti-inflammatory and analgesic properties . This makes Aceclofenac effective in treating conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .
Action Environment
The action, efficacy, and stability of Aceclofenac can be influenced by various environmental factors. For instance, its poor aqueous solubility can limit its bioavailability when given orally . Its high permeability allows it to penetrate into synovial joints, where it can exert its effects
Biochemical Analysis
Biochemical Properties
Diacetic Aceclofenac interacts with various enzymes and proteins in the body. It is metabolized in human hepatocytes and human microsomes to form [2- (2’,6’-dichloro-4’-hydroxy- phenylamino)phenyl]acetoxyacetic acid as the major metabolite This metabolite is then further conjugated
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to inhibit the action of cyclooxygenase (COX), which is involved in the production of prostaglandins . Prostaglandins are inflammatory mediators that cause pain, swelling, inflammation, and fever. By inhibiting COX, this compound can reduce these symptoms.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It inhibits the action of cyclooxygenase (COX), leading to a decrease in the production of various inflammatory mediators, including prostaglandin E2 (PGE2), IL-1β, and TNF from the arachidonic acid (AA) pathway .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in human hepatocytes and human microsomes to form a major metabolite This metabolite is then further conjugated
Transport and Distribution
It is known that aceclofenac, the parent compound of this compound, is transported across biological membranes efficiently due to its specific physicochemical and spatial characteristics .
Subcellular Localization
It is known that mRNA localization contributes to the post-transcriptional fine-tuning of gene expression and the control of fundamental processes such as cell motility, polarity, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diacetic Aceclofenac involves multiple steps, starting from Aceclofenac. The process typically includes the esterification of Aceclofenac with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Diacetic Aceclofenac undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetic ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
Diacetic Aceclofenac has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential anti-inflammatory and analgesic effects in cellular and animal models.
Medicine: Explored for its potential use in developing new NSAID formulations with improved efficacy and reduced side effects.
Industry: Utilized in the development of pharmaceutical intermediates and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Aceclofenac: The parent compound of Diacetic Aceclofenac, used for its anti-inflammatory and analgesic properties.
Diclofenac: Another NSAID with a similar mechanism of action but different pharmacokinetics and side effect profile.
Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.
Comparison:
Aceclofenac vs. This compound: this compound is a derivative of Aceclofenac with additional acetic ester groups, which may influence its pharmacokinetics and solubility.
Diclofenac vs. This compound: Both compounds inhibit COX enzymes, but this compound may have different absorption and distribution properties due to its ester groups.
Ibuprofen vs. This compound: While both are NSAIDs, Ibuprofen has a different chemical structure and may have a different side effect profile and potency.
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetyl]oxyacetyl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO8/c21-13-5-3-6-14(22)20(13)23-15-7-2-1-4-12(15)8-17(26)30-10-19(28)31-11-18(27)29-9-16(24)25/h1-7,23H,8-11H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCRLKICIDWHKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCC(=O)OCC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724531 | |
| Record name | [({[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216495-92-9 | |
| Record name | Diacetic aceclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216495929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [({[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIACETIC ACECLOFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGQ71ZS1VB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers](/img/new.no-structure.jpg)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)











